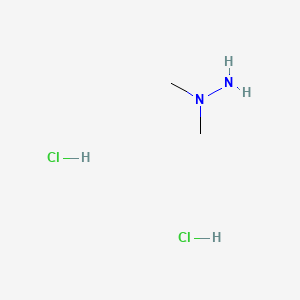
N-Cbz-2-Piperidincarbonsäure-tert-Butylester
Übersicht
Beschreibung
N-Cbz-2-piperidinecarboxylic acid T-butyl ester is an organic compound with the chemical formula C18H25NO4. It is a white to pale yellow crystalline substance with a characteristic odor. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions .
Wissenschaftliche Forschungsanwendungen
N-Cbz-2-piperidinecarboxylic acid T-butyl ester has numerous applications in scientific research:
Biology: This compound is utilized in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cbz-2-piperidinecarboxylic acid T-butyl ester can be synthesized through several methods. One common approach involves the reaction of 2-piperidinecarboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base, followed by esterification with tert-butyl alcohol. The reaction typically occurs under mild conditions, such as room temperature, and requires a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of N-Cbz-2-piperidinecarboxylic acid T-butyl ester often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cbz-2-piperidinecarboxylic acid T-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-Cbz-2-piperidinecarboxylic acid derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed to remove the Cbz group.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Cbz-2-piperidinecarboxylic acid, such as N-Cbz-2-piperidinecarboxylic acid methyl ester and N-Cbz-2-piperidinecarboxylic acid ethyl ester .
Wirkmechanismus
The mechanism of action of N-Cbz-2-piperidinecarboxylic acid T-butyl ester primarily involves its role as a protecting group. The Cbz group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the Cbz group can be removed through catalytic hydrogenation or other deprotection methods, yielding the free amine . This process involves the formation of an intermediate carbamate, which subsequently decomposes to release the amine and carbon dioxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-2-piperidinecarboxylic acid T-butyl ester: Similar in structure but uses a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
N-Fmoc-2-piperidinecarboxylic acid T-butyl ester: Uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
N-Alloc-2-piperidinecarboxylic acid T-butyl ester: Uses an Alloc (allyloxycarbonyl) protecting group.
Uniqueness
N-Cbz-2-piperidinecarboxylic acid T-butyl ester is unique due to its stability under a wide range of reaction conditions and its ease of removal through catalytic hydrogenation. This makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection of amines are crucial .
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-tert-butyl piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-11-7-8-12-19(15)17(21)22-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJWZSZKXPYXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391608 | |
| Record name | 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71170-89-3 | |
| Record name | 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















